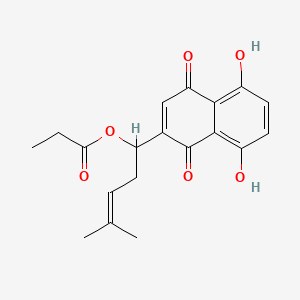

Shikonin propionate

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBQFLWCDFTEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84272-99-1 |

Source

|

| Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-(4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084272991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Chemical Synthesis of Shikonin Propionate

Elucidation of Shikonin (B1681659) Biosynthesis

Shikonin, a naphthoquinone pigment, is a secondary metabolite produced by various plant species in the Boraginaceae family. juit.ac.infrontiersin.org Its biosynthesis is a complex process that integrates precursors from two primary metabolic pathways within the plant cell. juit.ac.infrontiersin.org

The molecular scaffold of shikonin is assembled from two key precursors, each originating from a distinct and fundamental metabolic route. juit.ac.infrontiersin.org The isoprenoid side chain is derived from Geranyl Pyrophosphate (GPP), which is synthesized via the mevalonate (B85504) (MVA) pathway. frontiersin.orgnih.gov Concurrently, the naphthazarin ring structure originates from p-hydroxybenzoic acid (PHB), a product of the phenylpropanoid pathway, which is itself downstream of the shikimic acid pathway. nih.govresearchgate.net

The MVA pathway begins with acetyl-CoA, which undergoes a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net Geranyl diphosphate synthase then catalyzes the condensation of IPP and DMAPP to form the ten-carbon molecule, GPP. researchgate.net The shikimic acid pathway, on the other hand, converts primary metabolites into aromatic amino acids, including L-phenylalanine, which serves as the entry point for the phenylpropanoid pathway that ultimately yields PHB. nih.govwikipedia.org

| Precursor Molecule | Originating Pathway | Starting Material(s) |

| Geranyl Pyrophosphate (GPP) | Mevalonate (MVA) Pathway | Acetyl-CoA |

| p-Hydroxybenzoic Acid (PHB) | Shikimic Acid / Phenylpropanoid Pathway | L-Phenylalanine |

The dedicated biosynthesis of shikonin commences with the crucial condensation of the two precursors, GPP and PHB. nih.gov This reaction is catalyzed by the enzyme p-hydroxybenzoate:geranyltransferase (PGT), which joins the geranyl group from GPP to the aromatic ring of PHB, forming the first specific intermediate, 3-geranyl-4-hydroxybenzoic acid (GBA). nih.govresearchgate.net

Following this initial step, GBA is converted to geranylhydroquinone (GHQ) through a mechanism that is not yet fully elucidated. frontiersin.org The pathway then proceeds through a series of oxidation and cyclization reactions to form the characteristic 5,8-dihydroxy-1,4-naphthoquinone (B181067) core, also known as the naphthazarin ring. nih.gov Key enzymes in this latter stage include cytochrome P450 monooxygenases, such as those from the CYP76B subfamily, which catalyze hydroxylations at specific positions on the geranylhydroquinone molecule. frontiersin.orgfrontiersin.org These hydroxylations are critical for facilitating the subsequent ring closure that establishes the final naphthoquinone structure. frontiersin.orgnih.gov

| Enzyme/Enzyme Family | Substrate | Product | Role in Pathway |

| p-Hydroxybenzoate:geranyltransferase (PGT) | GPP + PHB | 3-Geranyl-4-hydroxybenzoic acid (GBA) | First committed step in shikonin biosynthesis |

| Cytochrome P450s (e.g., CYP76B family) | Geranylhydroquinone (GHQ) | Hydroxylated GHQ intermediates | Facilitates cyclization for naphthazarin ring formation |

| Deoxyshikonin (B1670263) Hydroxylases (CYP82AR subfamily) | Deoxyshikonin | Shikonin | Final hydroxylation of the side chain |

The six-carbon side chain of shikonin is directly derived from the geranyl moiety of the GPP precursor. nih.gov The initial condensation reaction catalyzed by PGT attaches this C10 geranyl group to PHB. biorxiv.org Subsequent modifications in the pathway effectively shorten and functionalize this chain. The transformation from GBA to GHQ and the later cyclization reactions result in the final 1-hydroxy-4-methyl-3-pentenyl side chain attached to the naphthazarin core. nih.gov The final step in the formation of shikonin itself is the stereospecific hydroxylation of the side chain of deoxyshikonin, a reaction catalyzed by deoxyshikonin hydroxylases from the CYP82AR subfamily of cytochrome P450 enzymes. frontiersin.org

Strategies for Chemical and Semi-Synthetic Derivatization of Shikonin to Shikonin Propionate (B1217596)

While shikonin itself possesses significant biological activity, chemical modification of its structure is a common strategy to create novel derivatives with potentially enhanced properties. nih.gov Shikonin propionate is one such derivative, produced through the semi-synthesis from naturally sourced shikonin.

The chemical structure of shikonin features a secondary hydroxyl group on its aliphatic side chain, which is an ideal target for chemical modification. nih.govresearchgate.net The primary rationale for designing ester derivatives, such as this compound, is to alter the molecule's physicochemical properties, including lipophilicity and steric profile. nih.gov By converting the hydroxyl group into a propionate ester, researchers can modulate the compound's interaction with biological targets. This modification of the side chain has been explored to create derivatives with potentially stronger biological activity and lower toxicity compared to the parent shikonin molecule. nih.gov The introduction of a propionate group specifically adds a short, flexible, and relatively non-polar ester moiety.

The conversion of shikonin to this compound is achieved through esterification of the side-chain hydroxyl group. nih.govmdpi.com A widely used and effective method for this type of acylation is the Steglich esterification. nih.govmdpi.comnih.gov This reaction involves treating shikonin with propionic acid in the presence of a coupling reagent and a catalyst. nih.govmdpi.com

The typical procedure is conducted in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH2Cl2). nih.govnih.gov Dicyclohexylcarbodiimide (B1669883) (DCC) is commonly employed as the coupling reagent to activate the carboxylic acid (propionic acid), and 4-dimethylaminopyridine (B28879) (DMAP) serves as a catalyst to facilitate the nucleophilic attack by the shikonin's hydroxyl group. nih.govmdpi.com The reaction proceeds by forming a reactive O-acylisourea intermediate from the propionic acid and DCC, which is then readily esterified by shikonin. The final product, this compound, is then purified from the reaction mixture using chromatographic techniques. nih.govmdpi.com

| Component | Role in Synthesis | Example |

| Starting Material | Parent compound with hydroxyl group | Shikonin |

| Acylating Agent | Source of the propionate group | Propionic Acid |

| Coupling Reagent | Activates the carboxylic acid | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | Facilitates the esterification reaction | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Reaction medium | Dichloromethane (CH2Cl2) |

Optimization of Reaction Conditions for Yield and Puritynih.gov

The efficient synthesis of this compound and other acyl derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of catalyst, solvent, temperature, and reaction time. The Steglich esterification is a commonly employed method for the acylation of shikonin, utilizing a coupling reagent and a catalyst to facilitate the reaction between shikonin and the corresponding carboxylic acid. mdpi.comnih.govnih.gov

Research into the synthesis of various shikonin esters has provided insights into optimal reaction parameters. A general and effective procedure involves dissolving shikonin in an appropriate solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., argon). mdpi.comnih.gov The reaction is typically initiated by cooling the solution before the sequential addition of a coupling reagent, a catalyst, and the acylating agent. nih.govnih.gov

Catalyst and Coupling Reagent: The combination of dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst is frequently used for the acylation of shikonin. mdpi.comnih.govnih.govnih.gov DMAP serves as an effective acyl transfer catalyst, significantly accelerating the esterification process. The molar ratios of these reagents relative to the shikonin substrate are critical for maximizing yield and minimizing side reactions.

Temperature and Reaction Time: Temperature control is crucial for the success of the synthesis. The reaction is often initiated at a reduced temperature, such as 0 °C, to control the initial exothermic reaction and limit the decomposition of starting materials. nih.govresearchgate.net Following the addition of reactants, the mixture is typically allowed to warm slowly to room temperature and stirred for an extended period, which can range from several hours to multiple days, depending on the specific acyl group being introduced. mdpi.comnih.gov This gradual warming and extended reaction time ensure the reaction proceeds to completion. For instance, one established protocol involves stirring for 5.5 hours to 5 days. mdpi.comnih.gov

Solvent Selection: The choice of solvent can impact reaction outcomes, although in some optimizations, this parameter was found to have a minimal effect compared to others. researchgate.net Dichloromethane is a commonly used solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. mdpi.comnih.govnih.gov While other solvents like tetrahydrofuran (B95107) (THF), toluene, acetonitrile, and dioxane have been used, THF was noted as being particularly effective in certain optimizations, whereas methanol (B129727) led to decomposition. researchgate.net

Impact of Reaction Parameters on Yield: Systematic optimization of reaction conditions has demonstrated a significant positive effect on product yield. Lowering the reaction temperature to 0 °C and adjusting the concentration were found to limit the decomposition of starting materials, leading to a notable increase in yield. researchgate.net The table below summarizes findings from an optimization study for a related synthesis, highlighting the impact of various parameters.

Table 1: Optimization of Reaction Conditions for a Representative Acylation Reaction

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | Room Temp. | 10 | 61 |

| 2 | Methanol | Room Temp. | 10 | Decomposition |

| 3 | Dichloromethane | Room Temp. | 10 | Moderate |

| 4 | Toluene | Room Temp. | 10 | Moderate |

| 5 | Acetonitrile | Room Temp. | 10 | Moderate |

| 6 | Dioxane | Room Temp. | 10 | Moderate |

| 7 | THF | 0 | 10 | 82 |

Data adapted from a study on related compound synthesis to illustrate the effects of condition optimization. researchgate.net

Purification: Post-reaction workup and purification are essential for obtaining high-purity this compound. The purification process typically involves filtration to remove byproducts, such as dicyclohexylurea (formed from DCC), followed by concentration under reduced pressure. nih.gov Further purification is often achieved through chromatographic techniques, such as flash column chromatography or preparative thin-layer chromatography (PTLC), using solvent systems like cyclohexane/dichloromethane mixtures. mdpi.comnih.gov The purity of the final synthesized compounds is routinely confirmed to exceed 95% using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

Molecular Pharmacology and Mechanistic Investigations of Shikonin Propionate

Antineoplastic and Anticancer Mechanisms

Shikonin (B1681659) propionate (B1217596), through its active moiety shikonin, exerts significant antineoplastic effects by engaging multiple molecular pathways that culminate in the suppression of tumor growth and induction of cancer cell death. The compound's efficacy is rooted in its ability to trigger programmed cell death, a highly regulated process essential for tissue homeostasis and the elimination of malignant cells. Mechanistic studies have delineated its role in activating intricate cellular signaling cascades, primarily focusing on the induction of apoptosis and the modulation of autophagy, which are critical determinants of cell fate.

Shikonin is recognized for its capacity to induce programmed cell death in a variety of cancer cell types. nih.gov This process is not monolithic but involves a sophisticated interplay between different cell death modalities, principally apoptosis and autophagy. The compound's interaction with cellular components initiates a cascade of events that compromise the viability of cancer cells, making it a subject of extensive research for its therapeutic potential.

Shikonin is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov Its pro-apoptotic activity is multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to ensure the efficient elimination of malignant cells. nih.govresearchgate.net The intrinsic pathway is initiated by intracellular stress signals and converges on the mitochondria, while the extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane receptors. researchgate.net Studies have shown that shikonin can activate both pathways, leading to a robust apoptotic response in various cancer models, including colon cancer and primary effusion lymphoma. nih.govfrontiersin.orgbiomolther.org

Induction of Programmed Cell Death Modalities

Apoptosis Induction via Mitochondrial and Extrinsic Pathways

Caspase Cascade Activation (e.g., Caspase-3, -7, -8, -9)

A central feature of shikonin-induced apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade upon receiving an apoptotic signal. Research has consistently demonstrated that shikonin treatment leads to the cleavage and activation of key caspases.

Specifically, shikonin activates initiator caspases such as caspase-8 and caspase-9. nih.govresearchgate.net The activation of caspase-8 is a hallmark of the extrinsic pathway, while caspase-9 activation is characteristic of the mitochondrial pathway. nih.govresearchgate.net Both of these initiator caspases converge to activate the executioner caspases, primarily caspase-3 and caspase-7. nih.govmdpi.com Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis. nih.govntu.edu.twnih.gov The activation of caspase-3, -8, and -9 has been observed in various cancer cell lines, including ovarian and colorectal cancer cells, following shikonin exposure. researchgate.netntu.edu.tw

| Caspase | Role | Associated Pathway | Activation by Shikonin | References |

|---|---|---|---|---|

| Caspase-3 | Executioner | Common Pathway | Activated | nih.govresearchgate.netnih.gov |

| Caspase-7 | Executioner | Common Pathway | Activated | mdpi.com |

| Caspase-8 | Initiator | Extrinsic | Activated | nih.govnih.govresearchgate.net |

| Caspase-9 | Initiator | Mitochondrial (Intrinsic) | Activated | nih.govnih.govresearchgate.netnih.gov |

Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax, Mcl-1)

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). nih.gov The balance between these opposing factions determines the integrity of the outer mitochondrial membrane and, consequently, cell survival or death.

Shikonin has been shown to disrupt this balance in favor of apoptosis. mdpi.com Treatment with shikonin leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govntu.edu.tw Concurrently, it can increase the expression of pro-apoptotic proteins such as Bax and Bad. nih.govnih.govmdpi.com This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol—a critical step for the activation of caspase-9 and the subsequent apoptotic cascade. nih.govmdpi.comnih.gov This modulation of Bcl-2 family proteins is a key mechanism by which shikonin initiates mitochondria-mediated apoptosis in cancer cells. nih.govresearchgate.net

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis

A predominant mechanism underlying shikonin's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS). frontiersin.org ROS are highly reactive molecules, and their excessive accumulation within cells leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death. nih.govfrontiersin.org

Numerous studies have established that shikonin treatment causes a rapid and significant increase in intracellular ROS levels in various cancer cells, including those of the colon, kidney, and in chronic myelogenous leukemia. nih.govscispace.commdpi.com This ROS production acts as a crucial upstream signaling event in the apoptotic process. scispace.comsemanticscholar.org The accumulation of ROS has been shown to cause the depolarization of the mitochondrial membrane, activate stress-related signaling pathways like the JNK pathway, and trigger the release of cytochrome c, thereby initiating the caspase cascade. nih.govfrontiersin.orgscispace.com Importantly, the apoptotic effects of shikonin can be significantly attenuated or completely blocked by the use of ROS scavengers, confirming the pivotal role of oxidative stress in its mechanism of action. mdpi.comscispace.com

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It can function as a survival mechanism under stress but can also contribute to a form of programmed cell death known as autophagic cell death. Shikonin has been found to modulate autophagy in cancer cells, although its role is complex and can be context-dependent. nih.govijbs.com

Necroptosis Induction Pathways

Necroptosis is a form of regulated, caspase-independent cell death that can be initiated in response to various stimuli, particularly when apoptosis is inhibited. Shikonin has been identified as a potent inducer of necroptosis in several cancer cell models, offering a therapeutic avenue for apoptosis-resistant tumors nih.govnih.gov. The induction of this cell death pathway is often characterized by the overproduction of reactive oxygen species (ROS) and the upregulation of key signaling proteins nih.gov.

The central mechanism of shikonin-induced necroptosis involves the activation of the Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3) signaling cascade nih.govresearchgate.net. Following treatment with shikonin, the expression levels of RIPK1 and RIPK3 increase, leading to the formation of a functional complex known as the necrosome researchgate.netresearchgate.net. This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein nih.govresearchgate.net. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and subsequent cell lysis researchgate.net. Studies in nasopharyngeal carcinoma and non-small cell lung cancer cells have confirmed that shikonin treatment leads to elevated levels of RIPK1, RIPK3, and MLKL nih.govnih.gov. The process can be inhibited by necrostatin-1 (Nec-1), an inhibitor of RIPK1, which reverses the effects of shikonin and confirms the pathway's dependence on RIPK1 activity nih.govkent.ac.uk. In some cellular contexts, when the apoptotic pathway is blocked, the necroptotic pathway becomes the dominant form of cell death induced by shikonin nih.gov.

Table 1: Key Mediators in Shikonin-Induced Necroptosis

| Protein | Function in Necroptosis | Effect of Shikonin | Reference |

|---|---|---|---|

| RIPK1 (Receptor-Interacting Protein Kinase 1) | Key initiator of the necrosome complex. | Upregulated/Activated | nih.govresearchgate.net |

| RIPK3 (Receptor-Interacting Protein Kinase 3) | Recruited and phosphorylated by RIPK1 to form the necrosome. | Upregulated/Activated | nih.govresearchgate.net |

| MLKL (Mixed Lineage Kinase Domain-Like) | Executioner protein, phosphorylated by RIPK3, leads to membrane disruption. | Phosphorylated/Activated | nih.govresearchgate.net |

| ROS (Reactive Oxygen Species) | Contributes to cellular damage and signaling. | Overproduction | nih.govkent.ac.uk |

Ferroptosis Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. Shikonin has been shown to trigger ferroptosis in certain cancer types, including multiple myeloma (MM) and osteosarcoma nih.govnih.gov. The induction of ferroptosis by shikonin is marked by increased oxidative stress, elevated levels of ferrous iron (Fe²⁺), and lipid peroxidation nih.gov.

In multiple myeloma cells, shikonin-induced ferroptosis is mediated through the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1) nih.gov. This inhibition promotes ferritinophagy, an autophagic process that degrades the iron-storage protein ferritin, leading to the release of labile iron nih.gov. The resulting iron overload contributes to the generation of ROS and subsequent lipid peroxidation, culminating in cell death. This process is also associated with the release of damage-associated molecular patterns like ATP and High mobility group protein B1 (HMGB1), indicating that shikonin can trigger immunogenic ferroptosis nih.gov.

In osteosarcoma cells, the mechanism involves the mitochondrial ROS (MitoROS)-regulated Hypoxia-Inducible Factor-1α (HIF-1α)/Heme Oxygenase-1 (HO-1) axis nih.gov. Shikonin treatment increases MitoROS, which in turn promotes the expression of HIF-1α and subsequently HO-1 nih.gov. The overexpression of HO-1 leads to an excess production of Fe²⁺, further ROS accumulation, and depletion of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation nih.govresearchgate.net. The reduction in GPX4 activity is a hallmark of ferroptosis.

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M phase)

A significant component of shikonin's anti-proliferative activity is its ability to induce cell cycle arrest, thereby preventing cancer cells from dividing. The specific phase of arrest can vary depending on the cell type and the concentration of the compound.

In human epidermoid carcinoma A431 cells, treatment with shikonin resulted in a significant, concentration-dependent arrest of cells in the G0/G1 phase of the cell cycle nih.gov. This increase in the G0/G1 population was accompanied by a corresponding decrease in the number of cells in the S and G2/M phases nih.gov. Conversely, in a wide range of other human cancer cell lines, shikonin has been shown to arrest the cell cycle at the G2/M phase nih.govnih.gov. For example, studies on osteosarcoma cells also demonstrated that shikonin induces G2/M arrest nih.gov. This dual capacity to halt the cell cycle at different checkpoints highlights its broad mechanism of action against various cancers.

Table 2: Shikonin-Induced Cell Cycle Arrest in Different Cancer Models

| Cell Line | Cancer Type | Phase of Arrest | Reference |

|---|---|---|---|

| A431 | Human Epidermoid Carcinoma | G0/G1 | nih.gov |

| Various (six different lines) | Multiple (e.g., breast, colon) | G2/M | nih.govnih.gov |

| U2OS, MG63 | Osteosarcoma | G2/M | nih.gov |

| HeLa | Cervical Cancer | G2/M | frontiersin.org |

Regulation of Cyclin-Dependent Kinases and Inhibitors (e.g., p21)

The arrest of the cell cycle is tightly controlled by a family of proteins including cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CKIs). Shikonin exerts its cell cycle-halting effects by modulating these key regulators. A primary mechanism is the robust upregulation of the CKI p21 (also known as WAF1/Cip1) nih.govnih.gov. p21 is a potent inhibitor of several cyclin-CDK complexes and can induce cell cycle arrest in either the G1 or G2/M phase nih.govmdpi.com.

Studies have shown that shikonin treatment leads to a significant increase in p21 protein expression in various cancer cells nih.govnih.gov. This upregulation of p21 subsequently leads to the downregulation of G1 phase-associated proteins such as cyclin D1, cyclin E, CDK2, CDK4, and CDK6 nih.gov. The induction of p21 by shikonin has been observed to occur independently of the tumor suppressor p53's status, indicating that shikonin can trigger cell cycle arrest even in cancer cells with mutated or non-functional p53 nih.govnih.gov. This p53-independent upregulation of p21 is a crucial aspect of its broad anti-cancer potential nih.govnih.gov.

Anti-Proliferative Mechanisms in Cellular Models

Shikonin exhibits broad and potent anti-proliferative effects against a diverse range of human cancer cell lines in a concentration- and time-dependent manner nih.govmdpi.com. This inhibitory action is not limited to a single mechanism but is the result of the compound's ability to simultaneously induce multiple cell death and growth-arresting pathways.

The primary anti-proliferative mechanisms include the induction of various forms of programmed cell death, such as apoptosis, necroptosis, and ferroptosis, as well as the induction of cell cycle arrest kent.ac.ukmdpi.comfrontiersin.org. In human lens epithelial cells, shikonin's anti-proliferative effect was exerted through the induction of apoptosis via ROS generation and caspase activation mdpi.com. In colon cancer cells, shikonin treatment suppressed cell growth in a dose-dependent manner frontiersin.org. Similarly, in a mouse model of skin carcinogenesis, shikonin treatment suppressed tumor formation by inhibiting cell proliferation plos.org. The compound has also been shown to inhibit the proliferation of hemangioma endothelial cells, further demonstrating its wide-ranging activity researchgate.net. This multi-targeted approach contributes to its significant growth-inhibitory effects across different cellular models nih.gov.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Shikonin and its derivatives have been demonstrated to possess significant anti-angiogenic properties nih.govsemanticscholar.org. These compounds effectively inhibit key steps in the angiogenic process, including the proliferation, migration, invasion, and tube formation of endothelial cells researchgate.netnih.gov.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) showed that shikonin inhibits endothelial cell migration, invasion, and the formation of tube-like structures, which are essential for creating new blood vessels nih.gov. Furthermore, shikonin has been shown to suppress in vivo angiogenesis in chick embryo models and ex vivo microvessel sprouting from aortic rings nih.gov. These findings suggest that shikonin can disrupt the blood supply to tumors, thereby inhibiting their growth and potential for metastasis nih.govkoreascience.kr.

Suppression of Vascular Endothelial Growth Factor (VEGF) Pathways

The anti-angiogenic effects of shikonin are largely attributed to its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a primary regulator of angiogenesis. Shikonin has been shown to inhibit the production and expression of VEGF in cancer cells nih.govnih.gov.

Mechanistically, shikonin and its derivatives can suppress VEGF-A-induced signaling through the VEGF receptor-2 (VEGFR-2) mdpi.comresearchgate.net. In human keratinocytes, shikonin significantly inhibited IL-17-induced VEGF mRNA and protein expression by blocking the JAK2/STAT3 signaling pathway nih.gov. Studies also show that shikonin and its derivative, acetylshikonin, significantly disrupt VEGF-induced tube formation in endothelial cells nih.govsemanticscholar.org. By targeting the VEGF/VEGFR-2 axis and its downstream signaling molecules, shikonin effectively curtails the primary stimulus for pathological angiogenesis, reinforcing its potential as an anti-cancer agent nih.gov.

Inhibition of VEGFR2 and Tie2 Phosphorylation

Shikonin and its derivatives have been shown to interfere with angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov A key mechanism in this process is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and Tie2 phosphorylation. nih.gov Research has demonstrated that shikonin and β-hydroxyisovalerylshikonin (β-HIVS) can suppress angiogenesis by inhibiting the phosphorylation of both VEGFR2 and Tie2, which in turn reduces their expression. nih.gov This targeted inhibition of key signaling receptors in endothelial cells disrupts the downstream pathways necessary for the proliferation and migration of these cells, ultimately hindering the formation of new blood vessels that tumors rely on for nutrient and oxygen supply. nih.govmdpi.com

Modulation of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Shikonin has demonstrated significant potential in modulating these processes across various cancer types. In triple-negative breast cancer cells, shikonin has been found to suppress migration and invasion by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. mdpi.com This effect is mediated through the miR-17-5p/PTEN/Akt signaling pathway. mdpi.com

Similarly, in thyroid cancer cells, shikonin inhibits cell migration and invasion by downregulating DNA methyltransferase 1 (DNMT1). researchgate.net This leads to the suppression of PTEN gene methylation and an increase in PTEN protein expression, which is a known tumor suppressor that inhibits cell migration. researchgate.net For esophageal cancer, shikonin attenuates migration and invasion by inhibiting the expression of tumor necrosis factor receptor-associated protein 1 (TRAP1) and the AKT/mTOR signaling pathway. nih.gov The inhibition of TRAP1 enhances the inhibitory effect of shikonin on matrix metalloproteinase (MMP) 2 and MMP9, enzymes crucial for the degradation of the extracellular matrix during invasion. nih.gov

Table 1: Research Findings on the Modulation of Cancer Cell Migration and Invasion by Shikonin

| Cancer Type | Mechanism of Action | Key Molecules Involved | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer | Suppression of Epithelial-Mesenchymal Transition (EMT) | miR-17-5p, PTEN, Akt | mdpi.com |

| Thyroid Cancer | Downregulation of DNMT1 and subsequent increase in PTEN expression | DNMT1, PTEN | researchgate.net |

| Esophageal Cancer | Inhibition of TRAP1 expression and AKT/mTOR signaling | TRAP1, AKT, mTOR, MMP2, MMP9 | nih.gov |

| Cervical Cancer | Inhibition of cell migration | MTA1, TGFβ1, VEGF | nih.gov |

Overcoming Drug Resistance Mechanisms in Cancer Cells

A significant challenge in cancer chemotherapy is the development of drug resistance. Shikonin and its analogs have shown promise in circumventing these resistance mechanisms. nih.govd-nb.info One of the key ways shikonin overcomes drug resistance is by inducing necroptosis, a form of programmed necrosis, in cancer cells that are resistant to apoptosis-inducing drugs. nih.gov This alternative cell death pathway bypasses the defective apoptotic signaling that often contributes to drug resistance. nih.gov

Furthermore, studies have shown that shikonin exhibits similar potency against both drug-sensitive and drug-resistant cancer cell lines that overexpress P-glycoprotein, Bcl-2, or Bcl-x(L), which are common contributors to clinical drug resistance. nih.gov Long-term treatment of cancer cell lines with shikonin resulted in only a minimal two-fold resistance to shikonin itself and marginal resistance to other chemotherapeutic agents like cisplatin and paclitaxel. nih.govd-nb.info This suggests that shikonin is a weak inducer of drug resistance, making it a potentially valuable agent in cancer therapy. nih.govd-nb.info The weak resistance induced by shikonin has been associated with the up-regulation of βII-tubulin, which physically interacts with shikonin. d-nb.info

Anti-Inflammatory Mechanisms

Regulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, PGE2, NO)

Shikonin demonstrates potent anti-inflammatory effects by regulating the production of various pro-inflammatory cytokines and mediators. In a mouse model of acute inflammation, shikonin treatment suppressed the expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.com Similarly, in a rat model of adjuvant-induced arthritis, shikonin significantly reduced the serum levels of TNF-α, IL-6, IL-1β, IL-8, and IL-17A. researchgate.net

In human periodontal ligament cells, shikonin was found to prevent the production of IL-6 and IL-8 induced by IL-1β or TNF-α. nih.gov Furthermore, in dendritic cells from patients with atopic dermatitis, shikonin significantly inhibited the expression of IL-6, IL-9, and IL-17A induced by the allergen Der p 2. nih.gov The anti-inflammatory properties of shikonin also extend to the inhibition of other inflammatory mediators. For instance, it has been shown to reduce the production of nitric oxide (NO) in microglia-like cells. mdpi.com

Table 2: Shikonin's Regulation of Pro-inflammatory Cytokines and Mediators

| Model System | Pro-inflammatory Molecules Regulated | Stimulus | Reference |

|---|---|---|---|

| Mouse model of acute inflammation | TNF-α, IL-6, IL-1β | Not specified | mdpi.com |

| Rat model of adjuvant-induced arthritis | TNF-α, IL-6, IL-1β, IL-8, IL-17A | Adjuvant | researchgate.net |

| Human periodontal ligament cells | IL-6, IL-8 | IL-1β, TNF-α | nih.gov |

| Dendritic cells from atopic dermatitis patients | IL-6, IL-9, IL-17A | Der p 2 | nih.gov |

| Murine microglia-like cells | Nitric Oxide (NO) | Lipopolysaccharide (LPS) | mdpi.com |

Inhibition of Key Inflammatory Signaling Pathways

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Shikonin exerts its anti-inflammatory effects in large part by modulating this pathway. nih.gov It has been shown to interfere with the degradation of the inhibitor of kappa B alpha (IκBα), which is a critical step in the activation of NF-κB. nih.gov By preventing the degradation of IκBα, shikonin inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov

Studies in RAW 264.7 macrophages have demonstrated that shikonin prevents the lipopolysaccharide (LPS)-induced degradation of IκBα. nih.gov This inhibitory effect occurs prior to the degradation of IκBα, as shikonin was also found to suppress the phosphorylation of IκBα. nih.gov In human T lymphocytes, shikonin was shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IKKα/β and IκB-α, and subsequently preventing NF-κB nuclear translocation. nih.gov This direct suppression of IKKβ activity highlights a key mechanism by which shikonin controls inflammatory responses. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding "Shikonin propionate" in the context of the detailed molecular and immunomodulatory pathways requested in the outline. The research overwhelmingly focuses on the parent compound, Shikonin.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for "this compound." Any attempt to do so would require extrapolating data from Shikonin, which would be scientifically unsound as the propionate ester could alter the compound's biological activity.

Immunomodulatory Effects

Antioxidant Mechanisms

This compound, as an ester derivative of the naphthoquinone shikonin, is anticipated to possess significant antioxidant capabilities. While direct experimental studies on this compound are limited, its antioxidant profile can be understood by examining the well-documented mechanisms of its parent compound, shikonin, and the influence of esterification on these activities. The antioxidant potential of shikonin and its derivatives is largely attributed to the phenolic ring in their structure, which enables them to neutralize reactive species by providing protons and free electrons. Theoretical studies suggest that shikonin ester derivatives are expected to exhibit high radical scavenging activity, potentially greater than the parent compound shikonin maxwellsci.com.

Free Radical Scavenging Activity

The capacity to scavenge free radicals is a primary indicator of antioxidant efficacy. Research on shikonin provides substantial evidence of its ability to directly interact with and neutralize various reactive oxygen species (ROS). This activity is crucial in mitigating the oxidative stress implicated in numerous pathological conditions.

Shikonin has demonstrated potent scavenging activity against several types of radicals. Using electron paramagnetic resonance (EPR) spectrometry, studies have shown that shikonin effectively scavenges alkyl-oxy radicals maxwellsci.comresearchgate.net. In one study, its oxygen radical absorbance capacity (ORAC) against radicals derived from 2,2'-azobis(2-aminopropane) dihydrochloride was determined to be 0.25 relative to Trolox, a water-soluble vitamin E analog maxwellsci.comresearchgate.net.

Furthermore, shikonin exhibits a particularly strong ability to scavenge the superoxide anion (O₂•⁻), a key radical species generated during metabolic processes. Its reactivity with the superoxide anion was found to be 42 times higher than that of Trolox, with an estimated reaction rate constant of 1.7 × 10⁵ M⁻¹s⁻¹ maxwellsci.comresearchgate.net. However, the same studies noted that shikonin is incapable of reacting with the nitric oxide (NO) radical maxwellsci.comresearchgate.net. The scavenging actions of shikonin are not limited to superoxide and alkyl-oxy radicals; previous investigations have also confirmed its ability to neutralize hydroxyl radicals and singlet oxygen maxwellsci.comresearchgate.net.

A theoretical study focusing on shikonin and its ester derivatives concluded that these derivatives, which would include this compound, are good candidates for a one-electron-transfer scavenging mechanism and are expected to have a high radical scavenging activity, likely surpassing that of shikonin itself maxwellsci.com. This suggests that the propionate ester form may be a highly effective free radical scavenger.

| Radical Species | Shikonin's Relative Scavenging Ability | Methodology |

|---|---|---|

| Alkyl-oxy Radical | ORAC of 0.25 relative to Trolox | Electron Paramagnetic Resonance (EPR) Assay |

| Superoxide Anion (O₂•⁻) | 42-fold higher than Trolox | EPR Assay with CYPMPO Spin Trap |

| Nitric Oxide (NO) | No scavenging activity observed | EPR Competition Assay with Oxyhemoglobin |

Modulation of Reactive Oxygen Species (ROS) Homeostasis

Beyond direct scavenging, the antioxidant effects of shikonin and its derivatives involve the modulation of cellular redox homeostasis. This balance between the generation and elimination of ROS is critical for normal cell function, and its disruption leads to oxidative stress. Shikonin and its derivatives can influence this balance, often in a context-dependent manner, leading to either antioxidant or pro-oxidant effects that can be therapeutically beneficial.

In many cancer cell lines, shikonin has been observed to induce an increase in intracellular ROS levels, which triggers programmed cell death pathways like apoptosis and necrosis nih.govresearchgate.netnih.gov. This pro-oxidant activity is a key mechanism of its anti-cancer effects. For instance, in renal cancer cells, shikonin treatment leads to elevated ROS levels and subsequent mitochondrial dysfunction nih.gov. Similarly, in osteosarcoma cells, shikonin induces ROS generation, which is a critical step in initiating apoptosis nih.gov. The generation of these ROS can be mitigated by pretreatment with antioxidants like N-acetyl cysteine (NAC), confirming shikonin's role in shifting the cellular redox balance nih.govnih.gov.

Conversely, in non-cancerous contexts or under different physiological stressors, shikonin demonstrates a protective antioxidant role by helping to maintain ROS homeostasis. For example, in models of cerebral ischemia/reperfusion injury, shikonin's neuroprotective effects are attributed to its antioxidant properties, which help to manage the surge of ROS associated with this condition. This dual functionality highlights the complex role of shikonin and its derivatives in modulating cellular redox environments. The impact of these compounds, including this compound, can shift the intracellular environment towards oxidation, which can either protect cells or induce cell death depending on the cellular context and concentration of the compound.

Regulation of Antioxidant Enzymes (e.g., SOD, TrxR)

A crucial aspect of the antioxidant mechanism for shikonin and its derivatives is their interaction with and regulation of the cell's endogenous antioxidant enzyme systems. These enzymes are the primary defense against oxidative stress.

Superoxide Dismutase (SOD): SODs are enzymes that catalyze the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. In models of skin photoaging, treatment with shikonin was found to significantly increase the activity of SOD in the skin, thereby enhancing the endogenous antioxidant defense system mdpi.com. This upregulation of SOD activity helps to reduce the damage caused by superoxide radicals generated by UV exposure mdpi.com.

Thioredoxin Reductase (TrxR): The thioredoxin (Trx) system, in which TrxR is a key component, is a major antioxidant system that maintains cellular redox balance. Shikonin has been identified as a specific inhibitor of Thioredoxin Reductase 1 (TrxR1). It targets the selenocysteine (Sec) residue in the enzyme's active site. This inhibition, however, has a unique consequence: it alters the enzyme's function, causing it to act as an NADPH oxidase, which in turn produces superoxide anions. This action leads to an accumulation of ROS and disrupts intracellular redox homeostasis, contributing to shikonin's pro-apoptotic effects in cancer cells. Therefore, in this context, shikonin's interaction with TrxR promotes a pro-oxidant state rather than an antioxidant one, highlighting its complex regulatory role.

| Enzyme | Observed Effect of Shikonin | Biological Context | Outcome |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increases activity | Skin photoaging model | Enhanced endogenous antioxidant defense |

| Thioredoxin Reductase 1 (TrxR1) | Inhibits and alters function | Cancer cell lines | Promotion of a pro-oxidant state and apoptosis |

Cellular and Molecular Targets of Shikonin Propionate Action

Direct Protein and Enzyme Interactions

Shikonin (B1681659) propionate (B1217596) has been shown to directly interact with and inhibit the activity of several key enzymes involved in cellular processes. These direct interactions are fundamental to its mechanism of action.

Topoisomerase Inhibition (e.g., Topoisomerase I)

Research into the acyl analogues of shikonin has demonstrated that shikonin propionate, also referred to as propanoylshikonin, exhibits inhibitory effects on topoisomerase I. A study evaluating a series of acylshikonin derivatives found that those with shorter acyl chain lengths, including the propanoyl group, exerted a stronger inhibitory action on topoisomerase I. Notably, the inhibitory potency of propanoylshikonin was found to be approximately four-fold greater than that of camptothecin, a well-known topoisomerase I inhibitor. This suggests that the size of the acyl moiety is a crucial factor in enhancing the topoisomerase I inhibitory potential of shikonin derivatives.

| Compound | Relative Topoisomerase I Inhibitory Potency |

| This compound | ~4x greater than Camptothecin |

| Camptothecin | Reference |

Proteasome Inhibition

While shikonin has been identified as an inhibitor of the tumor proteasome, specific studies detailing the direct inhibitory effects of this compound on the proteasome are not extensively available in the current scientific literature. Shikonin itself has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome. However, direct evidence and detailed mechanistic studies on this compound's interaction with the proteasome are needed to fully elucidate its role in this context.

Pyruvate Kinase M2 (PKM2) Targeting

Shikonin and its analogs are recognized as inhibitors of pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism. Shikonin has been demonstrated to be a potent and selective inhibitor of PKM2. While the broader class of shikonin analogs has been studied, specific research focusing solely on the interaction and inhibitory kinetics of this compound with PKM2 is not well-documented in the available literature.

Thioredoxin Reductase (TrxR1) Inhibition

Shikonin is known to target and inhibit the selenoenzyme thioredoxin reductase 1 (TrxR1), a critical component of the cellular antioxidant system. This inhibition is reported to involve the modification of the Sec498 residue of TrxR1. Although this mechanism is established for shikonin, specific studies detailing the inhibitory activity and mechanism of this compound towards TrxR1 are not extensively covered in the current body of scientific research.

Signaling Pathway Component Modulation

This compound's influence extends to the modulation of intracellular signaling pathways that govern cellular processes such as proliferation, survival, and stress responses.

Ras/MAPK Pathway Components (e.g., p-ERK, c-Myc, p-p38, p-JNK)

The Ras/mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular functions, and its components are known targets of shikonin and its derivatives.

Studies on shikonin have shown that it can modulate the phosphorylation status of key MAPK pathway proteins. For instance, treatment with shikonin has been observed to decrease the expression levels of phosphorylated ERK (p-ERK) and c-Myc, while increasing the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) frontiersin.org. In some contexts, however, an increase in the expression of p-ERK, p-JNK, and p-p38 has been noted following shikonin treatment nih.gov. This suggests that the effect of shikonin on the MAPK pathway can be context-dependent.

While these findings are significant for the parent compound shikonin, dedicated research specifically investigating the modulatory effects of this compound on p-ERK, c-Myc, p-p38, and p-JNK is limited. A study on various shikonin derivatives did confirm that these compounds, as a group, are involved in the inactivation of c-Myc, which is associated with the deregulation of ERK and JNK MAPK activity nih.gov. However, the specific contribution and detailed mechanism of this compound in this process require further investigation.

| Pathway Component | Reported Effect of Shikonin Derivatives (General) |

| p-ERK | Deregulated nih.gov |

| c-Myc | Inactivated nih.gov |

| p-p38 | Modulated (Increased in some studies) frontiersin.orgnih.gov |

| p-JNK | Deregulated nih.gov |

PI3K/AKT Pathway Components

Shikonin has been identified as a significant modulator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. Research demonstrates that Shikonin exerts inhibitory effects on this pathway through various mechanisms. In chronic myeloid leukemia and non-small cell lung cancer cells, Shikonin has been shown to inactivate the PI3K/AKT signaling pathway. nih.govnih.gov This inactivation prevents the downstream signaling that typically promotes cell survival. nih.gov

One key mechanism of this inhibition involves the upregulation of the tumor suppressor protein PTEN, which acts as a negative regulator of the PI3K/AKT pathway. nih.govnih.gov By increasing PTEN levels, Shikonin effectively dampens the activation of PI3K and the subsequent phosphorylation of AKT (p-AKT). nih.govnih.govmdpi.com Studies in various cancer cell lines, including renal cancer and glioblastoma, have confirmed that Shikonin treatment leads to a decrease in the expression of PI3K and p-AKT. mdpi.comscialert.net This disruption of the PI3K/AKT axis is a central component of Shikonin's cellular action, contributing to its ability to inhibit proliferation and induce apoptosis. nih.govnih.gov

| Target Component | Effect of Shikonin | Observed Outcome | Cell/Model System |

|---|---|---|---|

| PI3K | Inhibition/Downregulation | Decreased pathway activation | Glioblastoma, Renal Cancer Cells mdpi.comscialert.net |

| AKT | Inhibition of Phosphorylation | Reduced cell survival signaling | Chronic Myeloid Leukemia, NSCLC, Endometrial Carcinoma nih.govnih.gov |

| PTEN | Upregulation | Negative regulation of PI3K/AKT pathway | Chronic Myeloid Leukemia Cells nih.gov |

NF-κB Pathway Components (e.g., p65, IκBα)

The Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation and cell survival, is another primary target of Shikonin. Research indicates that Shikonin can prevent the activation of NF-κB, thereby downregulating the expression of its target genes. nih.gov A key mechanism is the inhibition of the phosphorylation of IκBα (inhibitor of NF-κB alpha). nih.gov In its unphosphorylated state, IκBα remains bound to the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.

Studies have shown that Shikonin treatment leads to a concentration-dependent decrease in phosphorylated IκBα. nih.gov Consequently, the phosphorylation and nuclear translocation of the NF-κB p65 subunit are significantly inhibited. nih.gov This effect has been observed in human epidermoid carcinoma cells and lymphatic endothelial cells. nih.govnih.gov By blocking the nuclear translocation of p65, Shikonin effectively halts the NF-κB-mediated transcription of genes involved in inflammation and cell survival, such as Bcl-2 and various cyclins. nih.gov

| Target Component | Effect of Shikonin | Observed Outcome | Cell/Model System |

|---|---|---|---|

| p65 | Inhibition of Phosphorylation and Nuclear Translocation | Suppression of NF-κB transcriptional activity | Human Lymphatic Endothelial Cells nih.gov |

| IκBα | Inhibition of Phosphorylation | Sequestration of NF-κB in the cytoplasm | Human Epidermoid Carcinoma A431 Cells nih.gov |

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in cancer cell proliferation, survival, and invasion. Constitutive activation of the STAT3 pathway is common in many malignancies, including melanoma and colon cancer. nih.govfrontiersin.org Shikonin has been shown to directly target and inhibit this pathway. nih.govfrontiersin.org

Mechanistic studies reveal that Shikonin inhibits the phosphorylation of STAT3 at critical tyrosine residues. nih.govfrontiersin.org This phosphorylation is a prerequisite for the formation of STAT3 homodimers. By preventing phosphorylation, Shikonin inhibits the homo-dimerization of STAT3 and its subsequent translocation into the nucleus, where it would typically bind to DNA and activate gene transcription. frontiersin.org As a result, the expression levels of STAT3-targeted genes, which include anti-apoptotic proteins like Mcl-1 and Bcl-2 and invasion-related proteins like MMP-2, are significantly decreased. frontiersin.org This inhibition of STAT3 signaling is a key contributor to the anti-melanoma and anti-colon cancer activities of Shikonin. nih.govfrontiersin.orgnih.gov

| Target Component | Effect of Shikonin | Observed Outcome | Cell/Model System |

|---|---|---|---|

| STAT3 | Inhibition of Phosphorylation and Homo-dimerization | Reduced nuclear localization and transcriptional activity | Human Melanoma Cells (A375, A2058) frontiersin.org |

| STAT3-Target Genes (Mcl-1, Bcl-2, MMP-2) | Decreased Expression | Inhibition of cell survival and invasion | Human Melanoma Cells frontiersin.org |

NFAT5/AMPK Pathway

Shikonin also modulates the Nuclear Factor of Activated T-cells 5 (NFAT5) and AMP-activated protein kinase (AMPK) pathway. In the context of diabetic wound healing and conditions of hyperosmolar stress, Shikonin has been shown to inhibit the expression of NFAT5 both in vivo and in vitro. nih.govnih.gov The reduction in NFAT5 levels subsequently leads to the inhibition of AMPK expression. nih.gov

This interaction is significant as AMPK is a master regulator of cellular energy homeostasis. mdpi.comresearchgate.net Under hyperosmotic stress, AMPK expression is typically elevated as a metabolic stress response. nih.gov By suppressing the pathological expression of NFAT5, Shikonin reduces this stress response, thereby inhibiting downstream molecules such as the mammalian target of rapamycin (mTOR) and protein kinase B (AKT), ultimately protecting mitochondrial function. nih.govnih.gov In other contexts, such as in hepatocytes, Shikonin can act as an activator of AMPK, leading to enhanced fatty acid oxidation and energy expenditure, suggesting its role is context-dependent. mdpi.comresearchgate.net

| Target Component | Effect of Shikonin | Observed Outcome | Cell/Model System |

|---|---|---|---|

| NFAT5 | Inhibition of Expression | Suppression of pathological stress response | Diabetic Wound Mouse Model, HaCaT Cells nih.govnih.gov |

| AMPK | Inhibition (via NFAT5) | Reduced metabolic stress signaling | HaCaT Cells under hyperosmotic stress nih.gov |

| AMPK | Activation/Phosphorylation | Enhanced β-oxidation and energy expenditure | Hepatocytes, Diet-induced Obese Mice mdpi.comresearchgate.net |

Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. mdpi.com Recent research has demonstrated that Shikonin can activate the Hippo pathway as part of its protective mechanism in myocardial ischemia/reperfusion injury. researchgate.net Activation of the Hippo pathway by Shikonin leads to the inhibition of autophagy. researchgate.net This suggests that by modulating the core kinases of the Hippo pathway, Shikonin can influence fundamental cellular processes to confer cytoprotective effects in specific pathological conditions. researchgate.net The detailed molecular interactions between Shikonin and specific Hippo pathway components such as MST1/2 or LATS1/2 are an emerging area of investigation.

Gene and Protein Expression Regulation

Upregulation of p21

A consistent and significant finding across multiple studies is the ability of Shikonin to robustly upregulate the expression of the p21 protein (also known as p21WAF1/Cip1). nih.gov p21 is a potent cyclin-dependent kinase (CDK) inhibitor and a key regulator of the cell cycle. nih.gov The upregulation of p21 by Shikonin has been observed in a wide range of human cancer cell lines. nih.govnih.gov

This induction of p21 expression contributes directly to cell cycle arrest, typically at the G2/M phase. nih.gov Intriguingly, Shikonin-induced upregulation of p21 occurs independently of the p53 tumor suppressor status, as it is observed in both p53 wild-type and p53-mutant cancer cells. nih.govnih.gov This broad activity highlights p21 as a critical mediator of Shikonin's growth-inhibitory effects. nih.govfrontiersin.org The increase in p21 protein levels is accompanied by elevated transcription of its corresponding gene. nih.gov

| Target Gene/Protein | Effect of Shikonin | Observed Outcome | Key Feature |

|---|---|---|---|

| p21 (CDKN1A) | Robust Upregulation | Cell cycle arrest at G2/M phase | p53-independent mechanism nih.gov |

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data for the chemical compound “this compound” concerning the detailed cellular and molecular targets outlined in your request. The vast majority of published studies focus extensively on the parent compound, shikonin .

This compound is a derivative of shikonin, and while the pharmacological activities of various shikonin derivatives have been investigated, specific data detailing the mechanisms of this compound on the requested targets are not present in the available search results. Scientific accuracy precludes the direct extrapolation of findings from shikonin to its propionate derivative without specific evidence, as the modification of the side chain can alter the compound's biological activity and molecular interactions.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" and adheres to the specified outline due to the absence of dedicated research on its effects on:

Anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1)

Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)

MicroRNA expression profiles (miR-21, miR-128, miR-155, miR-545-3p)

Matrix Metalloproteinases (MMP-2, MMP-9)

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1)

Autophagy-related genes (Beclin-1, ATG5, LC-3)

Cell senescence markers (CDKN2A, CXCL8)

To provide an article that is both thorough and scientifically validated, research specifically investigating "this compound" and these targets would be required. Such information is not currently available in the public domain based on the conducted searches.

Subcellular Localization and Organelle Targeting

Studies utilizing the inherent fluorescence of Shikonin have demonstrated its ability to rapidly enter cells and localize in specific subcellular compartments. This targeted accumulation is a critical aspect of its biological activity.

A primary and well-documented target of Shikonin within the cell is the mitochondrion. nih.govresearchgate.netnih.gov Confocal microscopy and flow cytometry analyses have shown that Shikonin specifically accumulates in the mitochondria of various cell types, particularly cancer cells. nih.govresearchgate.net This targeted accumulation is a key initiating event that leads to profound mitochondrial dysfunction. The preferential sequestration within mitochondria is thought to be a central element of its selective action against cancer cells, which often exhibit altered mitochondrial metabolism and structure compared to normal cells. nih.govresearchgate.net This mitochondrial targeting is linked to the subsequent induction of apoptosis through the intrinsic pathway. nih.gov

A direct consequence of Shikonin's accumulation in the mitochondria is the significant alteration of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net Research has consistently shown that Shikonin induces a rapid, dose-dependent breakdown of the mitochondrial membrane potential. nih.govresearchgate.net This dissipation of the electrochemical gradient across the inner mitochondrial membrane is a hallmark of mitochondrial damage and a critical early event in the apoptotic cascade. researchgate.net The reduction in ΔΨm disrupts the primary function of mitochondria in cellular energy production and initiates signals that lead to programmed cell death.

Research Findings on Shikonin's Mitochondrial Effects

The following table summarizes key research findings regarding the effects of the parent compound, Shikonin, on mitochondrial parameters. These findings provide a basis for understanding the potential actions of this compound.

| Parameter | Key Finding | Experimental Context |

| Mitochondrial Accumulation | Shikonin specifically accumulates in mitochondria. | Live-cell imaging using its inherent fluorescence in cancer cell lines. |

| Mitochondrial Membrane Potential (ΔΨm) | Causes a dose-dependent breakdown and depolarization of ΔΨm. | Flow cytometry and fluorescent microscopy in various cancer cell lines. |

| Mitochondrial Integrity | Leads to increased mitochondrial membrane permeability and release of cytochrome c. | Western blot analysis for cytochrome c release in treated cells. |

Based on a comprehensive review of available preclinical research, there is insufficient specific data for the chemical compound “this compound” to generate the detailed article as outlined in your request.

The provided structure requires in-depth findings from a range of in vitro cellular assays, including cell viability, apoptosis, cell cycle analysis, invasion and migration, immunomodulatory effects, and oxidative stress evaluation, performed specifically with this compound.

Current scientific literature focuses extensively on the parent compound, Shikonin , and a variety of other derivatives. However, dedicated studies on this compound are not prevalent enough to supply the specific data points and detailed research findings necessary to accurately and thoroughly populate the requested sections and subsections. Therefore, to maintain scientific accuracy and strictly adhere to the subject matter of "this compound," it is not possible to generate the requested article at this time.

Preclinical Research Models for Shikonin Propionate Investigation

In Vitro Cellular Assays

Gene and Protein Expression Analysis via RT-qPCR and Western Blotting

The molecular mechanisms underlying shikonin's effects are frequently investigated by analyzing changes in gene and protein expression using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting. These techniques have been instrumental in identifying the signaling pathways modulated by shikonin (B1681659) in various disease models.

In studies on inflammation, shikonin treatment has been shown to suppress the expression of key pro-inflammatory mediators. For instance, in models of lipopolysaccharide (LPS)-induced acute lung injury, shikonin pretreatment significantly inhibited the activation of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This inhibitory effect is linked to the downregulation of the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov Similarly, in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, shikonin reduced the expression of COX-2 by 75% and decreased the activation of NF-κB and pSTAT-3. nih.gov

In the context of cancer research, Western blot analyses have revealed that shikonin can induce apoptosis (programmed cell death) by modulating the expression of the Bcl-2 protein family. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Further studies have shown that shikonin treatment leads to increased levels of cleaved-PARP, a key marker of apoptosis. nih.gov In cholangiocarcinoma cells, shikonin upregulates the expression of caspase-3 and caspase-8, key executioners of the apoptotic cascade, while downregulating matrix metalloproteinase (MMP)-9 and epidermal growth factor receptor (EGFR), which are involved in cancer cell invasion and proliferation. nih.gov In colorectal cancer models, shikonin was found to upregulate pathways associated with endoplasmic reticulum stress, including the PERK/eIF2α/ATF4/CHOP and IRE1α/JNK pathways. frontiersin.org

Research into shikonin's role in diabetic wound healing has utilized Western blotting to demonstrate its influence on macrophage polarization and signaling pathways. nih.gov It was found to regulate the MAPK signaling pathway, which is crucial in modulating the inflammatory phenotype of macrophages. nih.gov Additionally, in the context of bone formation, shikonin has been shown to increase the mRNA levels of bone morphogenic protein‑2 (BMP‑2) and SMAD family member 5 (Smad5), and upregulate the protein expression of Smad5 and runt-related transcription factor 2 (Runx2), promoting osteoblast differentiation. nih.gov

Table 1: Selected Gene and Protein Expression Changes Induced by Shikonin

| Model | Technique | Upregulated/Activated | Downregulated/Inhibited | Reference |

|---|---|---|---|---|

| LPS-Induced Acute Lung Injury | Western Blot | - | iNOS, COX-2, NF-κB | nih.gov |

| DSS-Induced Colitis | Western Blot | - | COX-2, NF-κB, pSTAT-3 | nih.gov |

| Melanoma Cells (A375SM) | Western Blot | Bax, Cleaved-PARP | Bcl-2 | nih.gov |

| Colorectal Cancer | Western Blot | PERK, eIF2α, ATF4, CHOP, IRE1α, JNK | - | frontiersin.org |

| Cholangiocarcinoma (QBC939) | RT-PCR, Western Blot | Caspase-3, Caspase-8 | MMP-9, EGFR | nih.gov |

| Osteoblast Differentiation | RT-PCR, Western Blot | BMP-2, Smad5, Runx2 | - | nih.gov |

Molecular Docking and Simulation Studies for Target Binding

To elucidate the direct molecular interactions of shikonin with protein targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These in silico techniques predict the binding affinity and mode of interaction between shikonin and its biological targets, providing insights that can guide further experimental validation.

One key target identified is myeloid differentiation protein 2 (MD2), an essential component of the toll-like receptor 4 (TLR4) complex that mediates LPS-induced inflammation. nih.gov Molecular docking and surface plasmon resonance analysis have shown that shikonin directly binds to MD2, thereby interfering with the activation of TLR4. nih.gov

In the field of oncology, molecular modeling has been used to study shikonin's interaction with vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govresearchgate.net These studies suggest that the naphthazarin ring of shikonin is crucial for strong binding to the catalytic kinase domain of VEGFR-2. nih.govresearchgate.net Another study combined molecular docking with in vitro experiments to identify tubulin as a target for shikonin in triple-negative breast cancer cells. pknaiklab.in The simulation revealed a binding free energy change of -14.60 kcal/mol, involving both van der Waals and electrostatic interactions. pknaiklab.in

Molecular dynamics simulations have also been used to screen shikonin derivatives for their potential to inhibit the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov These studies identified derivatives like alpha-methyl-n-butyl shikonin and beta-hydroxyisovaleryl shikonin that could interact with conserved catalytic residues His41 and Cys145, suggesting a mechanism for inhibiting viral progression. nih.gov Furthermore, shikonin has been identified as a direct antagonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of adipogenesis. nih.gov Microscale thermophoresis assays confirmed a direct binding interaction with a KD value of 1.4 ± 0.13 μM, and further assays showed that shikonin blocks the association of PPARγ with its coactivators. nih.gov

Table 2: Protein Targets of Shikonin Identified Through Molecular Simulation

| Protein Target | Biological Process | Key Finding | Reference |

|---|---|---|---|

| Myeloid differentiation protein 2 (MD2) | Inflammation | Shikonin directly binds to MD2, interfering with TLR4 activation. | nih.gov |

| VEGFR-2 | Angiogenesis | The naphthazarin ring of shikonin is vital for binding to the catalytic domain. | nih.govresearchgate.net |

| Tubulin | Cancer Cell Proliferation | Binds to tubulin with a dissociation constant (Kd) of 8 ± 2.7 μM, disrupting microtubule assembly. | pknaiklab.in |

| PPARγ | Adipogenesis | Acts as a direct antagonist, blocking the recruitment of coactivators. | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Viral Replication | Derivatives interact with catalytic residues His41 and Cys145. | nih.gov |

In Vivo Animal Models

Xenograft Models for Antitumor Efficacy

To evaluate the anticancer activity of shikonin in a living organism, researchers frequently use xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo.

Shikonin has demonstrated significant antitumor effects across a range of cancer types in such models. In a colorectal cancer model using HCT-116 and HCT-15 cells, intraperitoneal injection of shikonin significantly inhibited tumor growth. frontiersin.org Similarly, in a colon cancer model with SW480 cells, treatment with shikonin reduced both tumor volume and weight. researchgate.net For melanoma, a mouse xenograft model using A375SM cells showed that shikonin not only decreased tumor volume but also increased apoptosis within the tumor tissue. nih.gov

The efficacy of shikonin has also been confirmed in a lung adenocarcinoma model using A549 cells, where it significantly suppressed tumor growth. nih.gov In a breast cancer model using 4T1 cells, which mimics human triple-negative breast cancer, shikonin inhibited tumor growth and modulated the immune response by increasing the proportion of CD8+ T cells and reducing regulatory T cells in the spleen. nih.gov

Table 3: Summary of Shikonin's Efficacy in Xenograft Models

| Cancer Type | Cell Line | Key Outcomes | Reference |

|---|---|---|---|

| Colorectal Cancer | HCT-116, HCT-15 | Significantly inhibited tumor growth. | frontiersin.org |

| Colon Cancer | SW480 | Reduced tumor volume and weight. | researchgate.net |

| Melanoma | A375SM | Decreased tumor volume and increased apoptosis. | nih.gov |

| Lung Adenocarcinoma | A549 | Significantly suppressed tumor growth. | nih.gov |

| Breast Cancer (TNBC model) | 4T1 | Inhibited tumor growth and modulated immune cell populations. | nih.gov |

Inflammation Models (e.g., xylene-induced auricle swelling, acetic acid-induced capillary permeability, LPS-induced lung injury, DSS-induced colitis)

Shikonin's potent anti-inflammatory properties have been extensively validated in various preclinical animal models of inflammation.

Xylene-Induced Auricle Swelling: In this acute inflammation model, topical application of xylene to a mouse's ear causes swelling (edema). Intragastric administration of shikonin was shown to significantly inhibit this ear edema, with the high-dose group showing a more notable effect. nih.govresearchgate.net The swelling rate in shikonin-treated mice was significantly lower than in the control group, demonstrating a potent anti-inflammatory effect. nih.gov

LPS-Induced Lung Injury: Intratracheal administration of lipopolysaccharide (LPS) in mice induces acute lung injury (ALI), characterized by severe inflammation, edema, and neutrophil infiltration. nih.govnih.gov Pretreatment with shikonin significantly attenuates these effects. nih.govnih.gov It markedly decreases pulmonary edema, reduces the infiltration of macrophages and neutrophils, and lowers the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the bronchoalveolar lavage fluid. nih.govnih.gov

DSS-Induced Colitis: Oral administration of dextran sulfate sodium (DSS) in mice induces a condition that mimics human ulcerative colitis. nih.gov Shikonin treatment in this model ameliorates disease symptoms, including preventing weight loss and the shortening of the colon. nih.govsemanticscholar.org It also significantly reduces the activity of myeloperoxidase (an indicator of neutrophil infiltration) and the production of pro-inflammatory cytokines in the colon. nih.gov

Wound Healing Models (e.g., skin trauma, diabetic wounds)

Shikonin has been shown to promote the healing of skin injuries in both normal and pathological conditions, such as diabetes.

In models of skin trauma in rats, shikonin treatment was found to facilitate wound healing, leading to higher healing rates. medchemexpress.com It promotes the formation of granulation tissue, increases collagen deposition, and enhances angiogenesis (the formation of new blood vessels), all of which are critical steps in the healing process. medchemexpress.commdpi.com Studies have shown that shikonin stimulates the proliferation and migration of both fibroblasts and endothelial cells, which are essential for tissue remodeling. medchemexpress.comresearchgate.net

The compound's efficacy is particularly notable in diabetic wound models, where healing is typically impaired. In diabetic rats, shikonin significantly accelerated wound closure. nih.govmedchemexpress.com This effect is partly attributed to its ability to modulate macrophage activity, inhibiting the pro-inflammatory M1 macrophage polarization while promoting the anti-inflammatory M2 phenotype. nih.gov This shift helps to resolve inflammation and encourages tissue repair. nih.gov

Assessment of Histopathological Changes

Histopathological analysis, primarily using Hematoxylin and Eosin (H&E) staining, is a crucial component of in vivo studies to visualize the effects of a compound on tissue architecture at a microscopic level.

In inflammation models, shikonin has been shown to preserve tissue integrity. In LPS-induced lung injury, shikonin pretreatment significantly attenuated LPS-induced pulmonary histopathologic changes, including alveolar hemorrhage and inflammatory cell infiltration. nih.gov Likewise, in DSS-induced colitis, histologic examination revealed that shikonin treatment reduced the severity of colonic damage. nih.gov

In wound healing models, H&E and Masson's trichrome staining have confirmed that shikonin treatment leads to faster lesion debulking, reduced inflammatory infiltration, increased collagen deposition, and more organized tissue regeneration compared to controls. medchemexpress.comresearchgate.net

Importantly, in the context of anticancer studies using xenograft models, histopathological examination of major organs like the liver and kidney has been performed to assess potential toxicity. In mice treated with shikonin, no significant pathological changes or signs of toxicity were observed in these organs, suggesting a favorable safety profile in these preclinical models. nih.govresearchgate.net

Biomarker Analysis in Animal Tissues (e.g., MPO, cytokine levels)

Disclaimer: No direct research findings specifically detailing the effects of Shikonin propionate (B1217596) on myeloperoxidase (MPO) and cytokine levels in animal tissues were available in the reviewed literature. The following data is based on studies conducted on its parent compound, Shikonin , and other shikonin derivatives. It is hypothesized that Shikonin propionate may exhibit similar biological activities, potentially acting as a prodrug that releases shikonin in vivo.

In preclinical animal models of inflammatory diseases, the analysis of biomarkers in affected tissues is a critical step in evaluating the therapeutic potential of investigational compounds. Myeloperoxidase (MPO) and various cytokines are key indicators of the inflammatory response. Shikonin, the parent compound of this compound, has been shown to significantly modulate these markers in several studies.

Myeloperoxidase (MPO) Activity